2,3,6-Tribromophenol

概要

説明

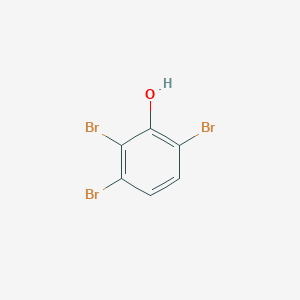

2,3,6-Tribromophenol: is a brominated derivative of phenol. It is a white crystalline solid that is slightly soluble in water. This compound is primarily used as an intermediate in the production of flame retardants and as a fungicide. Its chemical formula is C6H3Br3O and it has a molar mass of 330.801 g/mol .

準備方法

Synthetic Routes and Reaction Conditions: 2,3,6-Tribromophenol can be synthesized through the controlled bromination of phenol. The reaction involves the addition of elemental bromine to phenol, which substitutes hydrogen atoms at the 2, 3, and 6 positions on the benzene ring. This reaction is typically carried out in an aqueous solution at room temperature .

Industrial Production Methods: Industrial production of this compound involves the same bromination process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The bromination process is highly exothermic, and the reaction mixture is often cooled to manage the heat generated .

化学反応の分析

Types of Reactions: 2,3,6-Tribromophenol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other functional groups under appropriate conditions.

Oxidation Reactions: It can be oxidized to form different brominated phenolic compounds.

Reduction Reactions: The bromine atoms can be reduced to form less brominated phenols.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydroxide can be used to substitute bromine atoms with hydroxyl groups.

Oxidation: Oxidizing agents like potassium permanganate can be used.

Reduction: Reducing agents such as sodium borohydride can be employed.

Major Products Formed:

Substitution: Formation of hydroxylated phenols.

Oxidation: Formation of brominated quinones.

Reduction: Formation of less brominated phenols.

科学的研究の応用

2,3,6-Tribromophenol has several applications in scientific research and industry:

Chemistry: Used as an intermediate in the synthesis of more complex brominated compounds.

Biology: Studied for its effects on microbial metabolism and its role as a fungicide.

Medicine: Investigated for its potential use in antimicrobial treatments.

Industry: Primarily used in the production of flame retardants and as a wood preservative

作用機序

The mechanism of action of 2,3,6-Tribromophenol involves its interaction with various molecular targets:

Activation of Benzene Ring: The hydroxyl group increases the electron density of the benzene ring, making it more reactive towards electrophiles.

Interaction with Proteins: It can interact with thyroid hormone-binding transport proteins and has been shown to have neurotoxic properties.

類似化合物との比較

2,4,6-Tribromophenol: Another brominated phenol with similar applications but different bromination positions.

2,4,6-Trichlorophenol: A chlorinated analogue used in similar applications.

2,3,4,6-Tetrachloroanisole: A chlorinated compound known for causing “cork taint” in wines.

Uniqueness: 2,3,6-Tribromophenol is unique due to its specific bromination pattern, which gives it distinct chemical properties and reactivity compared to other brominated and chlorinated phenols .

生物活性

2,3,6-Tribromophenol (TBP) is a brominated aromatic compound that has garnered attention due to its widespread use as a flame retardant and wood preservative. Its biological activity has been the subject of various studies, revealing significant effects on cellular mechanisms and potential implications for human health.

- Chemical Formula : C6H3Br3O

- CAS Number : 118-79-6

- Common Uses : Primarily utilized in the production of flame-retardant materials and as a wood antifungal agent.

Impact on P-Glycoprotein Transport Activity

Research has shown that TBP affects the activity of P-glycoprotein (P-gp), a crucial transporter at the blood-brain barrier (BBB). A study demonstrated that TBP exposure leads to a time- and dose-dependent decrease in P-gp transport activity in both ex vivo and in vivo models:

- Ex vivo Findings :

- TBP exposure resulted in decreased P-gp transport activity within 1 to 3 hours at concentrations ranging from 1 to 100 nM.

- No significant changes were observed in Multidrug Resistance-associated Protein 2 (MRP2) transport activity under similar conditions.

- In vivo Findings :

Kidney and Liver Impact

A comprehensive toxicity study indicated significant adverse effects on kidney function in male rats exposed to high doses of TBP. Key findings include:

- Histological Changes :

- Increased incidences of hyaline casts, tubular dilatation, and lymphocyte infiltration were noted in the kidneys of high-dose males.

- Biochemical Changes :

Endocrine Disruption Potential

TBP has also been implicated in endocrine disruption. Studies have reported that it can displace estrogen from estrogen receptors, which raises concerns about its potential effects on reproductive health:

- At concentrations as low as 1 µM, TBP displaced approximately 43% of 17-β-estradiol in estrogen-dependent cell lines .

Summary of Biological Activities

Case Studies and Environmental Impact

Recent studies have detected TBP in various environmental matrices, including human tissues, raising concerns about its bioaccumulation and long-term health effects. Notably, TBP has been found in placental tissues, indicating potential transplacental transfer and implications for fetal development .

特性

IUPAC Name |

2,3,6-tribromophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br3O/c7-3-1-2-4(8)6(10)5(3)9/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCNCNAPAHSSWCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Br)O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90543390 | |

| Record name | 2,3,6-Tribromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90543390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28165-57-3 | |

| Record name | 2,3,6-Tribromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90543390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。